3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline
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Overview
Description
3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline is an organic compound with the molecular formula C16H18ClNO2 It is a derivative of aniline, featuring a chloro group at the third position, an ethoxyphenylmethyl group at the nitrogen atom, and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 4-ethoxybenzyl chloride.
Reaction: The reaction involves the nucleophilic substitution of the 4-ethoxybenzyl chloride with 3-chloro-4-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: Lacks the ethoxyphenylmethyl group, making it less complex.
4-ethoxy-N-methylaniline: Lacks the chloro and methoxy groups, resulting in different chemical properties.
3-chloro-N-phenyl-4-methoxyaniline: Similar structure but without the ethoxy group, affecting its reactivity and applications.
Uniqueness
3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline is unique due to the presence of both the chloro and methoxy groups on the aniline ring, as well as the ethoxyphenylmethyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-3-20-14-7-4-12(5-8-14)11-18-13-6-9-16(19-2)15(17)10-13/h4-10,18H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHFRWSHAGJKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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